5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid
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Overview
Description
5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid is a complex organic compound featuring a furan ring system. Furans are heterocyclic compounds containing an oxygen atom in a five-membered ring, and they are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid typically involves the formation of the furan ring followed by functional group modifications. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . Another approach is the Feist-Benary synthesis, which uses β-dicarbonyl compounds and α-haloketones .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes catalytic reactions, purification steps, and quality control measures to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone, 5-methyl-: Known for its applications in flavor and fragrance industries.
2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-: Used in the synthesis of bioactive compounds.
Uniqueness
5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its dual functional groups (hydroxyl and carboxylic acid) allow for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
88277-93-4 |
---|---|
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-[1-hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-7-3-5-9(16-7)12(2,15)10-6-4-8(17-10)11(13)14/h3-6,15H,1-2H3,(H,13,14) |
InChI Key |
RLRATICWCVZWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C2=CC=C(O2)C(=O)O)O |
Origin of Product |
United States |
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